molecular formula C19H20O5 B1198630 Selinidin

Selinidin

Cat. No.: B1198630
M. Wt: 328.4 g/mol
InChI Key: RRHCDWLSHIIIIT-NVWZYQMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Selinidin undergoes various chemical reactions, including oxidation, reduction, and substitution. The ethanolic extract of Nardostachys jatamansi shows the presence of polyphenols and flavonoids, which are analyzed using RP-HPLC and GC-MS .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include ethanol, methanol, and hexane. The conditions often involve room temperature for extraction and higher temperatures for reactions like oxidation .

Major Products Formed

The major products formed from these reactions include jatamansone, nardostachone, and other sesquiterpenes. These compounds are known for their antioxidant and neuroprotective properties .

Comparison with Similar Compounds

Selinidin is often compared with other compounds from the Valerianaceae family, such as Valeriana wallichii and Valeriana jatamansi. These compounds share similar neuroprotective and antioxidant properties but differ in their specific chemical compositions and therapeutic applications . This compound is unique due to its higher content of sesquiterpenes and its broader range of medicinal uses .

List of Similar Compounds

  • Valeriana wallichii
  • Valeriana jatamansi
  • Bacopa monnieri (Water hyssop)

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m1/s1

InChI Key

RRHCDWLSHIIIIT-NVWZYQMFSA-N

SMILES

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Synonyms

selinidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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